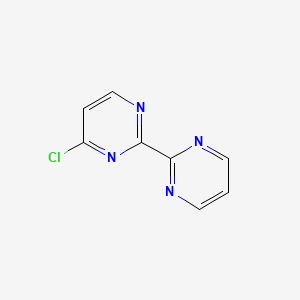

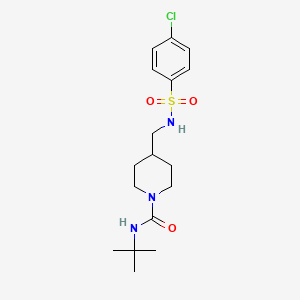

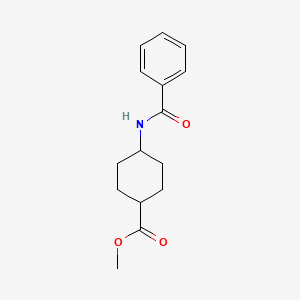

![molecular formula C20H19N3OS B2355750 2-(propylthio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 536704-94-6](/img/structure/B2355750.png)

2-(propylthio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(propylthio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one” is a complex organic molecule that contains several functional groups. It includes an indole group, a pyrimidine group, and a tolyl group . Indoles are a class of organic compounds that are structurally similar to benzene and pyrrole . Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. The tolyl group is a functional group related to toluene and consists of a methyl group attached to a phenyl group .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The indole portion of the molecule would contribute to the aromaticity of the compound, and the tolyl group would add further complexity to the structure .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the specific conditions and reagents used. For example, indoles can undergo electrophilic substitution reactions . The tolyl group can participate in various reactions, such as nucleophilic substitutions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Indoles are generally crystalline and colorless, with a distinct odor .Applications De Recherche Scientifique

Synthesis and Derivative Formation

- Synthesis of Pyrimidoindole Derivatives : Research by Shestakov et al. (2009) has explored the synthesis of various 5H-pyrimido[5,4-b]indole derivatives, including those involving reactions with aryl isocyanates and isothiocyanates. This process involves alkylation at nitrogen or sulfur atoms, leading to the formation of compounds related to 2-(propylthio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one (Shestakov, A. S., Shikhaliev, Kh. S., Sidorenko, O. E., Kartsev, V. G., & Simakov, S. V., 2009).

Methodological Advances

- Alternative Synthesis Approaches : Barone and Catalfo (2017) developed a new method for synthesizing 3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one derivatives. This method offers an eco-friendly alternative to traditional approaches, demonstrating the potential for more sustainable production of similar compounds (Barone, Mariarita, & Catalfo, A., 2017).

Chemical Properties and Reactions

- Chemical Properties and Reactions Study : Monge et al. (1986) studied the synthesis of various 5H-pyrimido[5,4-b]indole compounds, including 4-hydrazino-5H-pyrimido[5,4-b]indole. Their work provides insights into the chemical properties and potential reactions of 5H-pyrimido[5,4-b]indoles, which can be relevant to understanding compounds like 2-(propylthio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one (Monge, A., Palop, J., Goni, T., Martinez‐Crespo, F., Recalde, I., & Fernández‐Álvarez, E., 1986).

Catalytic Processes

- Cu(I)-Catalyzed Cascade Cyclization : Wu et al. (2022) demonstrated a novel Cu(I)-catalyzed [5 + 2 + 1] cascade cyclization for the preparation of 5H-pyrimido[5,4-b]indole derivatives. Such catalytic processes could be relevant for the synthesis or modification of 2-(propylthio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one (Wu, Qin, Xu, Genrui, Li, Weiqiang, Wan, Juan, Liu, Teng, & Huang, Chao, 2022).

Orientations Futures

Propriétés

IUPAC Name |

3-(4-methylphenyl)-2-propylsulfanyl-5H-pyrimido[5,4-b]indol-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3OS/c1-3-12-25-20-22-17-15-6-4-5-7-16(15)21-18(17)19(24)23(20)14-10-8-13(2)9-11-14/h4-11,21H,3,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLKUCTITFWHEOH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC2=C(C(=O)N1C3=CC=C(C=C3)C)NC4=CC=CC=C42 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

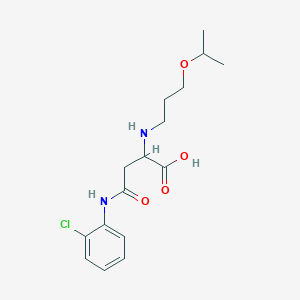

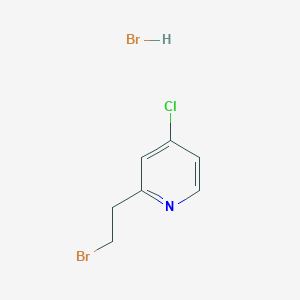

![N-(1,3-benzodioxol-5-yl)-2-[7-(4-ethylbenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2355668.png)

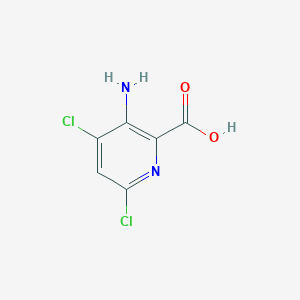

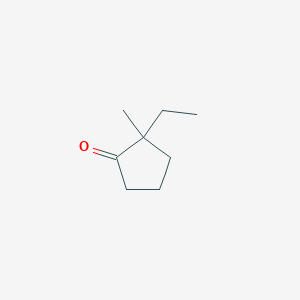

![(E)-3-[1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide](/img/structure/B2355670.png)

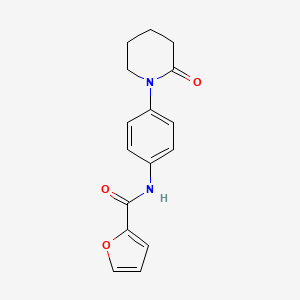

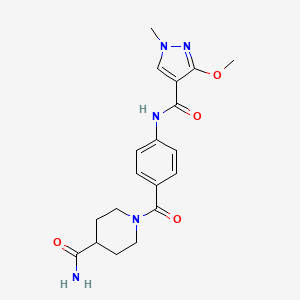

![2,2,2-trifluoroethyl N-[2-(2-methylpropyl)-2,3-dihydro-1H-pyrazol-3-ylidene]carbamate](/img/structure/B2355676.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2355679.png)